5-(3-(Trifluoromethoxy)phenyl)pyridin-3-amine
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Overview
Description
5-(3-(Trifluoromethoxy)phenyl)pyridin-3-amine is an organic compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyridine ring via an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(Trifluoromethoxy)phenyl)pyridin-3-amine typically involves the following steps:
Formation of the Trifluoromethoxyphenyl Intermediate: The trifluoromethoxy group is introduced to the phenyl ring through a nucleophilic aromatic substitution reaction. This can be achieved using trifluoromethoxide anion as the nucleophile.
Coupling with Pyridine: The trifluoromethoxyphenyl intermediate is then coupled with a pyridine derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(3-(Trifluoromethoxy)phenyl)pyridin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting the compound into its reduced amine form.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed
Oxidation: N-oxides of the pyridine ring.
Reduction: Reduced amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(3-(Trifluoromethoxy)phenyl)pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor or activator of specific enzymes.
Mechanism of Action
The mechanism of action of 5-(3-(Trifluoromethoxy)phenyl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s ability to bind to these targets, often through hydrogen bonding or hydrophobic interactions. This binding can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-(Trifluoromethyl)pyridin-3-amine: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
3-(Trifluoromethoxy)aniline: Similar structure but lacks the pyridine ring.
Uniqueness
5-(3-(Trifluoromethoxy)phenyl)pyridin-3-amine is unique due to the presence of both the trifluoromethoxy group and the pyridine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and enhanced binding affinity to biological targets, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
5-[3-(trifluoromethoxy)phenyl]pyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O/c13-12(14,15)18-11-3-1-2-8(5-11)9-4-10(16)7-17-6-9/h1-7H,16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNIYHVYNRQAGJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=CN=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20744954 |
Source
|
Record name | 5-[3-(Trifluoromethoxy)phenyl]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20744954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1258626-19-5 |
Source
|
Record name | 5-[3-(Trifluoromethoxy)phenyl]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20744954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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